molecular formula C22H26O6 B13403331 DI-P-Methylbenzylidene sorbitol

DI-P-Methylbenzylidene sorbitol

Cat. No.: B13403331
M. Wt: 386.4 g/mol
InChI Key: CTPBWPYKMGMLGS-VUDRSTGDSA-N
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Description

(1R)-1-[(2R,4S,4aR,6S,8aR)-2,6-bis(4-methylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and a dioxin framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(2R,4S,4aR,6S,8aR)-2,6-bis(4-methylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol typically involves multiple steps, including the formation of the dioxin ring and the introduction of the ethane-1,2-diol moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R)-1-[(2R,4S,4aR,6S,8aR)-2,6-bis(4-methylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-1-[(2R,4S,4aR,6S,8aR)-2,6-bis(4-methylphenyl)tetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol include other dioxin derivatives and compounds with similar aromatic ring structures.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the ethane-1,2-diol moiety. These features give it unique chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(1Z,3S,4S,5S,6R,7Z)-1,8-bis(4-methylphenyl)octa-1,7-diene-2,3,4,5,6,7-hexol

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)11-17(23)19(25)21(27)22(28)20(26)18(24)12-16-9-5-14(2)6-10-16/h3-12,19-28H,1-2H3/b17-11-,18-12-/t19-,20+,21-,22-/m1/s1

InChI Key

CTPBWPYKMGMLGS-VUDRSTGDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\O)/[C@H](O)[C@@H](O)[C@H](O)[C@H](O)/C(=C/C2=CC=C(C=C2)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(C(C(C(C(=CC2=CC=C(C=C2)C)O)O)O)O)O)O

Origin of Product

United States

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